molecular formula C14H24ClNO2 B1684176 Deacetylmoxisylyte hydrochloride CAS No. 16809-53-3

Deacetylmoxisylyte hydrochloride

Cat. No.: B1684176
CAS No.: 16809-53-3
M. Wt: 273.80 g/mol
InChI Key: AIDBABSBOSQTRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetylmoxisylyte hydrochloride is a biochemical compound known for its pharmacological properties. It is a derivative of moxisylyte, a prodrug that is rapidly transformed into its active metabolite, deacetylmoxisylyte, in plasma. This compound is primarily used in the treatment of cerebrovascular disorders and has shown efficacy in modulating urethral pressure, making it useful in the urological field .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deacetylmoxisylyte hydrochloride involves the deacetylation of moxisylyte. A common method for deacetylation is the use of Me3SI (trimethylsilyl iodide) as a reagent, which promotes chemoselective deprotection of acetyl groups. This method is efficient and can be performed under mild conditions, making it suitable for a wide range of substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale deacetylation processes using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and conditions is preferred to minimize the impact on the environment.

Chemical Reactions Analysis

Types of Reactions: Deacetylmoxisylyte hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes.

Scientific Research Applications

Deacetylmoxisylyte hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

Deacetylmoxisylyte hydrochloride exerts its effects by acting as a specific alpha-adrenergic blocking agent. It competitively inhibits the action of norepinephrine on alpha-1 adrenergic receptors, leading to vasodilation and increased blood flow. This mechanism is particularly useful in the treatment of conditions such as cerebrovascular disorders and erectile dysfunction .

Comparison with Similar Compounds

    Moxisylyte: The parent compound of deacetylmoxisylyte hydrochloride, used as a prodrug.

    Thymoxamine: Another alpha-adrenergic antagonist with similar pharmacological properties.

Uniqueness: this compound is unique due to its rapid conversion from moxisylyte and its specific action on alpha-1 adrenergic receptors. This specificity reduces the likelihood of adverse effects compared to other alpha-adrenergic antagonists .

Properties

CAS No.

16809-53-3

Molecular Formula

C14H24ClNO2

Molecular Weight

273.80 g/mol

IUPAC Name

4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride

InChI

InChI=1S/C14H23NO2.ClH/c1-10(2)12-9-13(16)11(3)8-14(12)17-7-6-15(4)5;/h8-10,16H,6-7H2,1-5H3;1H

InChI Key

AIDBABSBOSQTRQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1O)C(C)C)OCC[NH+](C)C.[Cl-]

Canonical SMILES

CC1=CC(=C(C=C1O)C(C)C)OCCN(C)C.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

35231-36-8 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WV 760;  Deacetylmoxisylyte hydrochloride;  O-Deacetylmoxisylyte hydrochloride;  WV760;  WV-760

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Deacetylmoxisylyte hydrochloride
Reactant of Route 2
Reactant of Route 2
Deacetylmoxisylyte hydrochloride
Reactant of Route 3
Deacetylmoxisylyte hydrochloride
Reactant of Route 4
Reactant of Route 4
Deacetylmoxisylyte hydrochloride
Reactant of Route 5
Reactant of Route 5
Deacetylmoxisylyte hydrochloride
Reactant of Route 6
Reactant of Route 6
Deacetylmoxisylyte hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.